Cas no 1932500-34-9 ((2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol)

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725663-0.1g |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
Enamine | EN300-1725663-1.0g |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1725663-1g |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 1g |
$971.0 | 2023-09-20 | |
1PlusChem | 1P01DZOF-100mg |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 100mg |
$479.00 | 2024-06-17 | |
1PlusChem | 1P01DZOF-250mg |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 250mg |
$657.00 | 2024-06-17 | |
1PlusChem | 1P01DZOF-5g |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 5g |
$3543.00 | 2024-06-17 | |
Aaron | AR01DZWR-50mg |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 50mg |
$336.00 | 2025-02-10 | |
Aaron | AR01DZWR-2.5g |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 2.5g |
$2642.00 | 2025-02-10 | |
Aaron | AR01DZWR-5g |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 5g |
$3897.00 | 2025-02-10 | |
A2B Chem LLC | AX31583-250mg |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol |
1932500-34-9 | 95% | 250mg |
$542.00 | 2024-04-20 |
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-olに関する追加情報
Recent Advances in the Study of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol (CAS: 1932500-34-9)
The compound (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol (CAS: 1932500-34-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its 1,3-dioxaindane scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of considerable interest to researchers.
One of the key areas of investigation has been the optimization of synthetic routes for (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis method using asymmetric hydrogenation, achieving high yields and excellent enantiomeric excess. This advancement is critical for scaling up production and ensuring the availability of high-purity material for further pharmacological studies.
Pharmacological evaluations have revealed that (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol exhibits notable activity as a modulator of specific neurotransmitter systems. In vitro and in vivo studies have indicated its potential as a therapeutic agent for neurological disorders, including anxiety and depression. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile further underscore its therapeutic promise.
Recent mechanistic studies have explored the interaction of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol with molecular targets such as GABAA receptors and serotonin transporters. Molecular docking simulations and binding assays have provided insights into its binding affinity and selectivity, suggesting a unique mechanism of action compared to existing therapeutics. These findings open new avenues for the design of next-generation neuroactive compounds.
In addition to its neurological applications, (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol has been investigated for its anti-inflammatory and antioxidant properties. Preliminary data from cell-based assays indicate that the compound can attenuate oxidative stress and reduce pro-inflammatory cytokine production, positioning it as a potential candidate for treating inflammatory diseases. Further studies are needed to validate these effects in animal models and clinical settings.
The safety and toxicological profile of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol have also been a focus of recent research. Acute and subchronic toxicity studies in rodents have shown no significant adverse effects at therapeutic doses, suggesting a favorable safety profile. However, long-term toxicity and genotoxicity studies are still underway to ensure its suitability for human use.
In conclusion, (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol (CAS: 1932500-34-9) represents a promising compound with diverse therapeutic potential. Its optimized synthesis, pharmacological efficacy, and safety profile make it a valuable candidate for further development. Future research should focus on elucidating its precise mechanisms of action and exploring its applications in clinical settings.
1932500-34-9 ((2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol) Related Products
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)
- 1803858-73-2(5-Ethylbenzo[d]oxazole-2-methanol)
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 1432679-72-5(3-(Chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)
- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)
- 2138419-40-4([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)




